Ophiopogonin D

Descripción general

Descripción

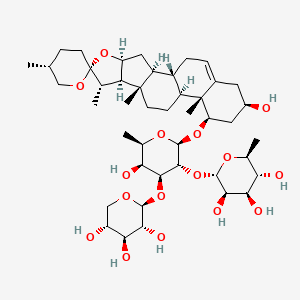

La Ophiopogonina D es un compuesto natural derivado de las raíces tuberosas de Ophiopogon japonicus, una hierba medicinal china tradicional. Este compuesto es una saponina esteroidea conocida por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antioxidantes y antitumorales .

Aplicaciones Científicas De Investigación

La Ophiopogonina D se ha estudiado ampliamente por sus aplicaciones de investigación científica en diversos campos:

Mecanismo De Acción

La Ophiopogonina D ejerce sus efectos a través de varios objetivos y vías moleculares. Modula los marcadores y citoquinas inflamatorias, como el factor de necrosis tumoral alfa y la interleucina 1 beta, para reducir la inflamación . Además, influye en las vías de señalización PI3K/AKT y NF-kappa B, que son cruciales para la supervivencia y proliferación celular .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ophiopogonin D interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of CYP3A4, 2C9, and 2E1 in a dose-dependent manner . It also exerts significant biological activity by regulating multiple signaling pathways of target proteins .

Cellular Effects

This compound has been shown to have numerous pharmacological activities, including bone protection, cardiovascular protection, immune regulation, anti-cancer, anti-atherosclerosis, anti-inflammatory, and anti-NAFLD . It has been found to inhibit cell viability and have anti-proliferative effects . It also plays an important role in various organs, such as the bone, blood vessel, heart, breast, kidney, liver, lungs, colon, and so on .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis and exert anti-tumor effects by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathways in non-small cell lung carcinoma (NSCLC) cells . It also activates p53 via ribosomal protein L5 and L11 and inhibits the expression of c-Myc via CNOT2 .

Temporal Effects in Laboratory Settings

This compound has been shown to have significant effects over time in laboratory settings. It has been found to mitigate DSS-induced effects, improve colon permeability, and modulate inflammatory markers like ZO-1, MUC-2, TNF-α, and IL-1β in mice compared with the control .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to have significant cell viability inhibition and anti-proliferative effects in Cell Counting Kit-8 (CCK-8) assay and colony formation assay .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to reduce atherosclerosis by blocking mTOR phosphorylation and targeting lipid metabolism pathways regulated by SREBP1 and SCD1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to significantly suppress the transport of cryptotanshinone with the decreasing efflux rate and enhance the metabolic stability with the reducing intrinsic clearance .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La Ophiopogonina D se extrae típicamente de los tubérculos de Ophiopogon japonicus utilizando solventes como etanol o metanol bajo condiciones específicas de temperatura y presión . El proceso de extracción implica tiempos de extracción estáticos y temperaturas variables para optimizar el rendimiento .

Métodos de producción industrial

La producción industrial de Ophiopogonina D implica procesos de extracción a gran escala utilizando solventes y condiciones similares a las de los entornos de laboratorio. El proceso se escala para manejar cantidades más grandes de material vegetal, asegurando la calidad y el rendimiento consistentes del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

La Ophiopogonina D experimenta diversas reacciones químicas, que incluyen reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto para mejorar sus propiedades farmacológicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar las modificaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen derivados de Ophiopogonina D con actividades biológicas mejoradas. Estos derivados a menudo se estudian por sus posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La Ophiopogonina D es única entre las saponinas esteroideas debido a su estructura específica y actividades biológicas. Los compuestos similares incluyen:

Ophiopogonina D’: Otra saponina esteroidea de Ophiopogon japonicus con propiedades farmacológicas similares pero distintas.

Ruscogenina: Una sapogenina con efectos antiinflamatorios y antitumorales.

Liriopesidas B: Encontrada en Liriope spicata, otra planta utilizada en la medicina tradicional china.

La Ophiopogonina D destaca por sus potentes propiedades antiinflamatorias y antioxidantes, lo que la convierte en un compuesto valioso para la investigación terapéutica .

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKHGNFKBPFJCB-LYLKFOBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317339 | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

855.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945619-74-9, 65604-80-0 | |

| Record name | Ophiopogonin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945619-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ophiopogonin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065604800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ophiopogonin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 945619-74-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Currently, there is limited research available specifically focusing on the catalytic properties or applications of Ophiopogonin D. Most studies concentrate on its biological activities and therapeutic potential.

ANone: Currently, detailed studies on the stability of this compound under various conditions (temperature, pH, light) are limited in the provided research. Similarly, specific formulation strategies to optimize its stability, solubility, and bioavailability require further investigation.

ANone: The provided research primarily focuses on the pharmacological aspects of this compound. As a natural product in early research stages, specific SHE regulations and guidelines are yet to be established.

ANone: The current research on this compound primarily focuses on its initial pharmacological effects and mechanisms. Data on potential resistance mechanisms or cross-resistance with other compounds are limited and require further investigation.

ANone: The current research primarily focuses on understanding the therapeutic potential of this compound. Further research is needed to identify specific biomarkers that can predict treatment efficacy, monitor responses, or identify potential adverse effects.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. Therefore, data on its ecotoxicological effects, environmental degradation, and potential mitigation strategies are limited and require further investigation.

A: Several studies highlight the validation of analytical methods, particularly HPLC-ELSD, for quantifying this compound. These validation procedures typically involve assessing linearity, sensitivity, precision, repeatability, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results. [, , , , ]

ANone: The provided literature does not offer detailed insights into the immunogenicity or potential immune responses elicited by this compound. Further research is necessary to evaluate its impact on the immune system and develop strategies for modulation if required.

ANone: The available research primarily focuses on the pharmacological aspects of this compound. As it is a natural product in the early stages of research, specific guidelines for recycling and waste management are not yet established.

A: Research on this compound leverages standard infrastructure and resources in analytical chemistry, pharmacology, and molecular biology. Techniques like HPLC, LC-MS, cell culture, animal models, and molecular docking are commonly employed. Public databases like TCMSP and ETCM provide valuable information on traditional Chinese medicine components. [, ]

ANone: this compound, a steroidal saponin, originates from Ophiopogon japonicus, a plant with a long history of use in traditional Chinese medicine. While the plant itself has been used for centuries, the isolation and characterization of this compound represent a significant milestone. Research on this compound has gained momentum in recent decades, exploring its diverse pharmacological activities. Notable advancements include:

- Structural elucidation: Spectroscopic techniques, including NMR and MS, played a crucial role in identifying and characterizing the structure of this compound. [, , ]

- Pharmacological activity discovery: Studies have unveiled various pharmacological properties of this compound, including anti-inflammatory, antioxidant, cardioprotective, and anticancer effects. [, , , , , , , , , , ]

- Mechanism of action investigations: Researchers have made progress in understanding the mechanisms underlying the biological effects of this compound, identifying key signaling pathways and molecular targets involved. [, , , , , , , , ]

ANone: Research on this compound spans various disciplines, fostering collaboration and synergistic advancements:

- Pharmacognosy and phytochemistry: Experts in these fields play a crucial role in identifying, isolating, and characterizing this compound and other bioactive compounds from Ophiopogon japonicus. [, , ]

- Pharmacology and toxicology: Researchers in these areas investigate the pharmacological activities, mechanisms of action, potential therapeutic applications, and safety profiles of this compound. [, , , , , , , , , , , , , , , ]

- Medicinal chemistry and drug delivery: Scientists in these fields explore structural modifications, formulation strategies, and drug delivery systems to optimize the therapeutic efficacy and bioavailability of this compound. []

- Biomaterial science and nanotechnology: The biocompatible properties of this compound have garnered interest in developing novel biomaterials and nanoformulations for applications in medical devices and drug delivery. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1R-(1alpha,2alpha,6alpha,7abeta)]-](/img/no-structure.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)